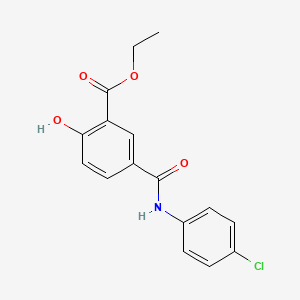
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzoic acid core, a chlorophenyl group, an amino carbonyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with 4-chlorophenyl isocyanate to form the intermediate compound. This intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the amino carbonyl group can form hydrogen bonds with active site residues. These interactions can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but lacking other functional groups present in the target compound.
Amino carbonyl compounds: Compounds with amino carbonyl groups but different aromatic cores.
Uniqueness
Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and amino carbonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
38507-82-3 |
|---|---|
Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-2-22-16(21)13-9-10(3-8-14(13)19)15(20)18-12-6-4-11(17)5-7-12/h3-9,19H,2H2,1H3,(H,18,20) |
InChI Key |
TZNVTXPEZAUINV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















